![molecular formula C11H6Br2O3 B3045416 6-bromo-3-(bromoacetyl)-2H-chromen-2-one CAS No. 106578-01-2](/img/structure/B3045416.png)
6-bromo-3-(bromoacetyl)-2H-chromen-2-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, was synthesized through a method involving aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Scientific Research Applications
Synthesis and Antibacterial Activity
Antibacterial Properties : A study by Abdel-Aziem, Baaiu, & El-Sawy (2021) investigated the reaction of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with various compounds, resulting in the synthesis of different derivatives. These compounds displayed strong antibacterial activity against certain strains of Gram-positive and Gram-negative bacteria.
Synthesis of Nitrogen Heterocycles : Research by Skripskaya et al. (2013) involved the synthesis of nitrogen heterocycles using 6-bromo-3-(bromoacetyl)-2H-chromen-2-one, which further affirms its utility in creating a variety of biologically active compounds.
Cytotoxic Activity Evaluation : Kavitha, Srikrishna, & Aparna (2019) outlined a method for synthesizing compounds with 6-bromo-3-(bromoacetyl)-2H-chromen-2-one, which demonstrated significant anti-hepatoma activity. This highlights its potential in cancer research and treatment (Kavitha, Srikrishna, & Aparna, 2019).
Other Applications
Green Chemistry Approaches : A study by Srikrishna & Dubey (2017) utilized 6-bromo-3-(bromoacetyl)-2H-chromen-2-one in a green chemistry context, demonstrating its applicability in environmentally friendly synthetic processes.
Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant activities of derivatives of 6-bromo-3-(bromoacetyl)-2H-chromen-2-one were studied, revealing their potential in pharmaceutical applications (Kasumbwe et al., 2014).
Synthesis of Novel Derivatives : Velpula et al. (2015) synthesized a series of novel derivatives using 6-bromo-3-(bromoacetyl)-2H-chromen-2-one, further expanding its utility in chemical synthesis and antibacterial applications (Velpula et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “6-Bromo-3-pyridinecarboxaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
6-bromo-3-(2-bromoacetyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br2O3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCNZZCJPVCZHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401745 | |
Record name | 2H-1-Benzopyran-2-one, 6-bromo-3-(bromoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(bromoacetyl)-2H-chromen-2-one | |
CAS RN |
106578-01-2 | |
Record name | 2H-1-Benzopyran-2-one, 6-bromo-3-(bromoacetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-3-(BROMOACETYL)-2H-CHROMEN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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